molecular formula C5H4Cl2N2O B567331 (2,4-Dichloropyrimidin-5-yl)methanol CAS No. 1346537-23-2

(2,4-Dichloropyrimidin-5-yl)methanol

Cat. No. B567331
M. Wt: 179
InChI Key: YFWAJBZGZRKMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2,4-Dichloropyrimidin-5-yl)methanol” is a chemical compound with the CAS Number: 1346537-23-2 . It has a molecular weight of 179 . This compound is used in the preparation of tetrahydrodiazepinothienoquinolinone derivatives as MK2 kinase inhibitors .


Molecular Structure Analysis

The linear formula of “(2,4-Dichloropyrimidin-5-yl)methanol” is C5H4Cl2N2O . The molecular weight of this compound is 179 .


Physical And Chemical Properties Analysis

“(2,4-Dichloropyrimidin-5-yl)methanol” is a solid compound . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Preparation of MK2 Kinase Inhibitors

    • Application : This compound is used in the preparation of tetrahydrodiazepinothienoquinolinone derivatives, which act as MK2 kinase inhibitors . MK2 kinase is a protein that plays a role in cellular processes such as inflammation and cell proliferation. Inhibitors of this kinase could potentially be used in the treatment of diseases such as cancer and rheumatoid arthritis.
  • Regioselective Dechlorination

    • Application : 2,4-Dichloropyrimidines, such as “(2,4-Dichloropyrimidin-5-yl)methanol”, can be used in regioselective dechlorination reactions . This process selectively removes one of the chlorine atoms from the molecule, resulting in a 2-chloropyrimidine.
  • Preparation of MK2 Kinase Inhibitors

    • Application : This compound is used in the preparation of tetrahydrodiazepinothienoquinolinone derivatives, which act as MK2 kinase inhibitors . MK2 kinase is a protein that plays a role in cellular processes such as inflammation and cell proliferation. Inhibitors of this kinase could potentially be used in the treatment of diseases such as cancer and rheumatoid arthritis.
  • Regioselective Dechlorination

    • Application : 2,4-Dichloropyrimidines, such as “(2,4-Dichloropyrimidin-5-yl)methanol”, can be used in regioselective dechlorination reactions . This process selectively removes one of the chlorine atoms from the molecule, resulting in a 2-chloropyrimidine.

Safety And Hazards

The safety information for “(2,4-Dichloropyrimidin-5-yl)methanol” includes the following hazard statements: H302 . The precautionary statements include P301+P312+P330 . It’s recommended to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and suitable gloves is advised .

properties

IUPAC Name

(2,4-dichloropyrimidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c6-4-3(2-10)1-8-5(7)9-4/h1,10H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWAJBZGZRKMJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60744357
Record name (2,4-Dichloropyrimidin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dichloropyrimidin-5-yl)methanol

CAS RN

1346537-23-2
Record name (2,4-Dichloropyrimidin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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